molecular formula C18H18INO3 B331051 Butyl 4-[(4-iodobenzoyl)amino]benzoate

Butyl 4-[(4-iodobenzoyl)amino]benzoate

Cat. No.: B331051
M. Wt: 423.2 g/mol
InChI Key: CMIXIPBUGJHIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[(4-iodobenzoyl)amino]benzoate is an aromatic ester-amidine hybrid compound characterized by a benzoate ester core substituted with a 4-iodobenzoylamino group. This compound shares structural similarities with other halogenated or nitro-substituted benzoate derivatives, which are often explored for applications in pharmaceuticals, agrochemicals, or materials science .

Properties

Molecular Formula

C18H18INO3

Molecular Weight

423.2 g/mol

IUPAC Name

butyl 4-[(4-iodobenzoyl)amino]benzoate

InChI

InChI=1S/C18H18INO3/c1-2-3-12-23-18(22)14-6-10-16(11-7-14)20-17(21)13-4-8-15(19)9-5-13/h4-11H,2-3,12H2,1H3,(H,20,21)

InChI Key

CMIXIPBUGJHIRK-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the para position of the benzoyl group significantly impacts molecular weight, polarity, and stability. Key analogs include:

Table 1: Comparative Analysis of Butyl 4-[(4-Iodobenzoyl)amino]benzoate and Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Substituent Key Properties/Findings References
Butyl 4-[(4-iodobenzoyl)amino]benzoate C₁₈H₁₈INO₃ ~423.25 Iodo High molecular weight; potential steric hindrance -
Isobutyl 4-[(4-bromobenzoyl)amino]benzoate C₁₈H₁₈BrNO₃ 376.24 Bromo Lower molar mass than iodo analog; moderate reactivity
Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate C₁₅H₁₃N₃O₇ 347.28 Nitro Electron-withdrawing nitro group enhances oxidative degradation

Key Observations:

  • Iodo vs. Bromo analogs may exhibit higher reactivity in nucleophilic substitutions due to weaker C–Br bonds compared to C–I .
  • Nitro-Substituted Analogs : The nitro group (as in the methyl nitrobenzoate derivative) enhances electron-withdrawing effects, accelerating photodegradation and oxidative pathways compared to halogenated analogs .

Photodegradation Pathways

Butyl benzoate derivatives undergo UV-induced degradation via hydrolysis, decarboxylation, or radical-mediated oxidation. For example:

  • Butyl-o-hydroxybenzoate and butyl benzoate are primary photodegradation products of dibutyl phthalate (DBP), formed via hydroxyl radical attack on aromatic rings .
  • However, the amide linkage may stabilize the structure against hydrolysis compared to simple esters like butyl benzoate .

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